2-(Dimethylamino)-1,2-diphenylethanone
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Overview
Description
2-(Dimethylamino)-1,2-diphenylethanone is an organic compound that features a dimethylamino group attached to a diphenylethanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-1,2-diphenylethanone typically involves the reaction of benzophenone with dimethylamine under specific conditions. One common method is the reductive amination of benzophenone using dimethylamine and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-1,2-diphenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 2-(Dimethylamino)-1,2-diphenylethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Dimethylamino)-1,2-diphenylethanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-1,2-diphenylethanone involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding to enzymes or receptors. The ketone group can undergo nucleophilic attack, leading to various biochemical transformations.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: Lacks the dimethylamino group but shares the diphenylethanone structure.
2-(Dimethylamino)benzophenone: Similar structure but with a different substitution pattern.
2-(Dimethylamino)-1,2-diphenylethanol: The reduced form
Properties
CAS No. |
36713-33-4 |
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Molecular Formula |
C16H17NO |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
2-(dimethylamino)-1,2-diphenylethanone |
InChI |
InChI=1S/C16H17NO/c1-17(2)15(13-9-5-3-6-10-13)16(18)14-11-7-4-8-12-14/h3-12,15H,1-2H3 |
InChI Key |
FFXYYGZTOUQTBO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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